2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-15-5-6-17(3)20(11-15)14-27-23-22-13-21(25-26(22)10-9-24-23)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSTVPFUCDOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
- Molecular Formula : C18H20N2S
- Molecular Weight : 298.43 g/mol
2D Structure
2D Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds exhibited stronger cytotoxicity than cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) .
The mechanisms underlying the anticancer activity of pyrazolo compounds often involve:
- Induction of Apoptosis : Compounds have been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death .
- Inhibition of NF-κB : This pathway is crucial for cell survival; inhibiting it promotes apoptosis in cancer cells .
- Autophagy Activation : Certain derivatives increase autophagosome formation and expression of beclin-1 while inhibiting mTOR pathways .
Antiviral Activity
Emerging research indicates that pyrazolo compounds may also possess antiviral properties. For example, some derivatives have demonstrated effectiveness against viruses such as HIV and measles virus (MeV), with optimized structures yielding improved biological activity .
Case Study: Antiviral Mechanism
A study found that specific pyrazole derivatives had an EC50 value of 60 nM against MeV, indicating potent inhibitory effects compared to standard medications . The structure-activity relationship (SAR) analysis suggested that modifications at certain positions significantly enhanced antiviral efficacy.
Data Summary Table
| Biological Activity | Cell Lines Tested | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | < 0.25 µM | Apoptosis induction via caspases |
| NF-κB inhibition | |||
| Autophagy activation | |||
| Antiviral | HIV, MeV | 60 nM (MeV) | Inhibition of viral replication |
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrazine Derivatives
Structural Analogues
Key Observations :
- Solubility : Piperazinyl and butoxy groups enhance aqueous solubility compared to the target compound’s hydrophobic methylphenyl substituents .
- Reactivity : The sulfanyl group in the target compound and its analogues (e.g., ) allows for thiol-specific modifications, such as disulfide formation or nucleophilic substitution .
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophilic Reagents
The cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents remains the most widely adopted method for constructing the pyrazolo[1,5-a]pyrazine core . For the target compound, the protocol involves:
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Synthesis of 3-Amino-5-(3,4-dimethylphenyl)pyrazole :
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Cyclocondensation with 1,3-Biselectrophilic Components :
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The aminopyrazole reacts with 1,1,3,3-tetramethoxypropane under acidic conditions (HCl/EtOH) to form the pyrazolo[1,5-a]pyrazine scaffold .
-
Subsequent sulfanylation at position 4 is achieved using (2,5-dimethylphenyl)methanethiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
-
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aminopyrazole Formation | 120°C, 20 min | 85 | 92 |
| Cyclocondensation | HCl/EtOH, reflux, 4 h | 78 | 89 |
| Sulfanylation | K₂CO₃/DMF, 80°C, 6 h | 65 | 95 |
This method offers modularity but requires precise control over stoichiometry to minimize by-products such as regioisomeric pyrazolo[3,4-b]pyrazines .
Diels-Alder Cycloaddition for Ring Formation
An alternative route employs a [4 + 2] cycloaddition strategy to construct the pyrazolo[1,5-a]pyrazine core :
-
Preparation of Propargylic Sulfonylhydrazone :
-
Intramolecular Diels-Alder Reaction :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Sulfonylhydrazone Synthesis | CuCl₂, 25°C, 12 h | 70 |
| Diels-Alder Cyclization | Toluene, 140°C, 8 h | 55 |
| Aromatization | DDQ, CH₂Cl₂, 25°C, 2 h | 90 |
This method avoids regioselectivity issues but demands stringent temperature control during cyclization .
Multi-Step Synthesis from 2,2-Dichlorovinylacetophenones
A novel approach developed by Vera et al. utilizes 2,2-dichlorovinylacetophenones as starting materials :
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Formation of Pyrazoline Intermediate :
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Cyclization to Pyrazolo[1,5-a]Pyrazine :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazoline Formation | EtOH, reflux, 6 h | 75 |
| Cyclization | NaOH (2M), 80°C, 4 h | 68 |
This route provides high atom economy but involves hazardous intermediates (e.g., tosyl chlorides) .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazolo[1,5-a]pyrazines :
-
One-Pot Protocol :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 40 minutes |
| Overall Yield | 72% |
| Purity | 98% |
Microwave methods reduce reaction times from hours to minutes but require specialized equipment .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High modularity | By-product formation | Pilot-scale |
| Diels-Alder | Regioselectivity control | High-temperature steps | Lab-scale |
| Multi-Step Synthesis | Atom economy | Hazardous intermediates | Lab-scale |
| Microwave-Assisted | Rapid synthesis | Equipment dependency | Pilot-scale |
Q & A
Q. How can advanced NMR techniques (e.g., NOESY, COSY) elucidate dynamic behavior in solution?
- Methodological Answer : NOESY identifies through-space interactions between protons, confirming flexible vs. rigid regions. COSY maps coupling constants (J values) to determine dihedral angles. For instance, a J value of 8 Hz in COSY indicates a trans-diaxial conformation in the pyrazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
